molecular formula C22H18N6OS3 B5011208 2-[(1-Methyl-1H-1,2,3,4-tetrazol-5-YL)sulfanyl]-N-(2-{[(naphthalen-1-YL)methyl]sulfanyl}-1,3-benzothiazol-6-YL)acetamide

2-[(1-Methyl-1H-1,2,3,4-tetrazol-5-YL)sulfanyl]-N-(2-{[(naphthalen-1-YL)methyl]sulfanyl}-1,3-benzothiazol-6-YL)acetamide

Cat. No.: B5011208
M. Wt: 478.6 g/mol
InChI Key: KQUIAMCUKCBDFS-UHFFFAOYSA-N
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Description

2-[(1-Methyl-1H-1,2,3,4-tetrazol-5-YL)sulfanyl]-N-(2-{[(naphthalen-1-YL)methyl]sulfanyl}-1,3-benzothiazol-6-YL)acetamide is a complex organic compound that features a unique combination of tetrazole, naphthalene, and benzothiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Methyl-1H-1,2,3,4-tetrazol-5-YL)sulfanyl]-N-(2-{[(naphthalen-1-YL)methyl]sulfanyl}-1,3-benzothiazol-6-YL)acetamide typically involves multiple steps. The process begins with the preparation of the tetrazole ring, followed by the introduction of the sulfanyl group. The naphthalene and benzothiazole moieties are then incorporated through a series of coupling reactions. The final step involves the acetamide formation under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous-flow synthesis techniques to enhance efficiency and yield. These methods are designed to be atom-economical, highly selective, and environmentally benign .

Chemical Reactions Analysis

Types of Reactions

2-[(1-Methyl-1H-1,2,3,4-tetrazol-5-YL)sulfanyl]-N-(2-{[(naphthalen-1-YL)methyl]sulfanyl}-1,3-benzothiazol-6-YL)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl groups can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

2-[(1-Methyl-1H-1,2,3,4-tetrazol-5-YL)sulfanyl]-N-(2-{[(naphthalen-1-YL)methyl]sulfanyl}-1,3-benzothiazol-6-YL)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(1-Methyl-1H-1,2,3,4-tetrazol-5-YL)sulfanyl]-N-(2-{[(naphthalen-1-YL)methyl]sulfanyl}-1,3-benzothiazol-6-YL)acetamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial for the compound’s bioactivity. The pathways involved can vary depending on the specific application, but they often involve modulation of cellular processes such as signal transduction or gene expression .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1-Methyl-1H-1,2,3,4-tetrazol-5-YL)sulfanyl]aniline
  • 2-[(1-Methyl-1H-1,2,3,4-tetrazol-5-YL)sulfanyl]acetonitrile
  • 1-(Cyclohexyloxycarbonyloxy)ethyl 2-ethoxy-1-[[2’-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]benzimidazole

Uniqueness

What sets 2-[(1-Methyl-1H-1,2,3,4-tetrazol-5-YL)sulfanyl]-N-(2-{[(naphthalen-1-YL)methyl]sulfanyl}-1,3-benzothiazol-6-YL)acetamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(1-methyltetrazol-5-yl)sulfanyl-N-[2-(naphthalen-1-ylmethylsulfanyl)-1,3-benzothiazol-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N6OS3/c1-28-21(25-26-27-28)30-13-20(29)23-16-9-10-18-19(11-16)32-22(24-18)31-12-15-7-4-6-14-5-2-3-8-17(14)15/h2-11H,12-13H2,1H3,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQUIAMCUKCBDFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SCC(=O)NC2=CC3=C(C=C2)N=C(S3)SCC4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N6OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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